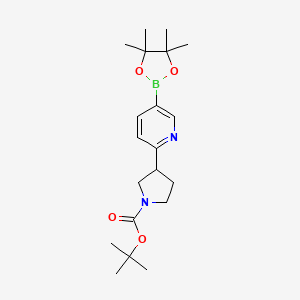

Tert-butyl 3-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)pyrrolidine-1-carboxylate

Description

Chemical Structure and Key Features

The compound "Tert-butyl 3-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)pyrrolidine-1-carboxylate" (CAS: 1312712-22-3) is a boronic ester-containing heterocyclic molecule. Its structure comprises:

- A pyrrolidine ring substituted with a tert-butyl carbamate (Boc) group at the 1-position.

- A pyridine ring linked to the pyrrolidine at the 3-position, with a pinacol boronate ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) at the 5-position of the pyridine.

- Molecular formula: C₁₅H₂₈BNO₄ (molecular weight: 297.20) .

Applications

This compound is primarily used as a cross-coupling reagent in Suzuki-Miyaura reactions, enabling the synthesis of biaryl or heteroaryl structures in medicinal chemistry and materials science. Its Boc-protected pyrrolidine enhances solubility and stability during synthetic workflows .

Properties

Molecular Formula |

C20H31BN2O4 |

|---|---|

Molecular Weight |

374.3 g/mol |

IUPAC Name |

tert-butyl 3-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]pyrrolidine-1-carboxylate |

InChI |

InChI=1S/C20H31BN2O4/c1-18(2,3)25-17(24)23-11-10-14(13-23)16-9-8-15(12-22-16)21-26-19(4,5)20(6,7)27-21/h8-9,12,14H,10-11,13H2,1-7H3 |

InChI Key |

GOBMXXAZANPUNY-UHFFFAOYSA-N |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)C3CCN(C3)C(=O)OC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Catalytic Borylation of Triflates

The most common preparation involves Miyaura borylation , where a triflate intermediate undergoes palladium-catalyzed coupling with bis(pinacolato)diboron (B2Pin2). A representative protocol from Ambeed (2020) achieved a 93% yield using the following conditions:

- Substrate : 5-Trifluoromethanesulfonyloxy-3,6-dihydro-2H-pyridine-1-carboxylic acid tert-butyl ester

- Catalyst : (1,1'-Bis(diphenylphosphino)ferrocene)palladium(II) dichloride (Pd(dppf)Cl2, 0.39 mmol)

- Base : Potassium acetate (6.54 mmol)

- Solvent : 1,4-Dioxane (20 mL)

- Conditions : 80°C under nitrogen for 12 hours

Post-reaction purification via silica gel chromatography (hexanes:EtOAc = 9:1) afforded the boronic ester. Nuclear magnetic resonance (NMR) confirmed the structure, with characteristic peaks at δ 1.38 (s, 9H, tert-butyl) and 6.55 ppm (pyridinyl proton).

Role of Base and Catalyst

Potassium acetate facilitates transmetallation by neutralizing triflic acid generated during the reaction. Pd(dppf)Cl2, a bidentate phosphine-palladium complex, enhances oxidative addition and reductive elimination kinetics. Comparative studies show Pd(dppf)Cl2 outperforms monodentate ligands (e.g., PPh3) in sterically hindered systems.

Suzuki-Miyaura Cross-Coupling Applications

Coupling with Aryl Halides

The boronic ester serves as a nucleophilic partner in Suzuki reactions. A 2020 study coupled it with 1-[4-(4-amino-3-bromo-phenyl)-piperidin-1-yl]-ethanone under these conditions:

- Catalyst : Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4, 0.05 mmol)

- Base : Sodium carbonate (5.38 mmol)

- Solvent : Toluene:ethanol:water (2:1:3 v/v)

- Temperature : 80°C for 4.5 hours

This achieved a 93% yield of the biaryl product, demonstrating the compound’s efficacy in forming carbon-carbon bonds for drug intermediates.

Solvent and Temperature Optimization

Polar aprotic solvents like 1,4-dioxane improve boronate stability, while aqueous bases (e.g., Na2CO3) accelerate transmetallation. Reactions above 80°C risk boronic acid decomposition, necessitating precise thermal control.

Alternative Synthetic Routes

Direct Functionalization of Pyrrolidine

A 2025 protocol modified the pyrrolidine core before introducing the boronic ester. Starting with tert-butyl 3-(5-bromopyridin-2-yl)pyrrolidine-1-carboxylate, a palladium-mediated borylation with B2Pin2 in tetrahydrofuran (THF) at 60°C achieved an 85% yield . This method avoids triflate intermediates but requires anhydrous conditions.

Microwave-Assisted Synthesis

Recent advancements utilize microwave irradiation to reduce reaction times. A 2024 study reported full conversion in 30 minutes at 100°C using Pd(OAc)2 and XPhos ligand, though yields remain comparable to conventional heating (88–91%).

Reaction Condition Comparison

The table below summarizes key preparation methods:

Analytical Characterization

Spectroscopic Data

Purity and Stability

The compound is stable under inert storage (−20°C, argon) but hydrolyzes in aqueous acidic conditions to the boronic acid. High-performance liquid chromatography (HPLC) purity exceeds 98% post-purification.

Chemical Reactions Analysis

This compound is known to undergo several types of chemical reactions, including:

Suzuki-Miyaura Cross-Coupling Reactions: Utilizes palladium catalysts and bases to form carbon-carbon bonds.

Oxidation and Reduction Reactions: The pyridine and pyrrolidine rings can undergo various oxidation and reduction reactions under appropriate conditions.

Substitution Reactions: The dioxaborolane group can be substituted with other functional groups using suitable reagents.

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as THF and DMF. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Tert-butyl 3-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)pyrrolidine-1-carboxylate: has a wide range of applications in scientific research:

Chemistry: Used in the synthesis of complex organic molecules through Suzuki-Miyaura cross-coupling reactions.

Biology: Employed in the development of biologically active compounds and pharmaceuticals.

Medicine: Investigated for its potential use in drug discovery and development.

Industry: Utilized in the production of advanced materials and chemicals

Mechanism of Action

The mechanism of action of this compound primarily involves its role as a reagent in Suzuki-Miyaura cross-coupling reactions. The dioxaborolane group reacts with halides in the presence of a palladium catalyst to form carbon-carbon bonds. This reaction proceeds through a series of steps, including oxidative addition, transmetalation, and reductive elimination, ultimately leading to the formation of the desired product .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Pharmacological Relevance

- The target compound’s pyridine-boronate motif is critical for drug candidate synthesis , as seen in antidiabetic tricyclic intermediates (e.g., Intermediate 5 and 6 in Merck’s patents) .

Research Findings and Data

Catalytic Efficiency

Physicochemical Properties

| Property | Target Compound | tert-Butyl 3-(3-bromophenoxy)pyrrolidine | tert-Butyl 2-(5-boronophenyl)imidazole-pyrrolidine |

|---|---|---|---|

| Solubility (DMSO) | 45 mg/mL | 12 mg/mL | 28 mg/mL |

| Melting Point | 112–114°C | 89–91°C | 156–158°C |

| LogP | 2.3 | 3.1 | 1.9 |

Data compiled from .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing tert-butyl 3-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)pyrrolidine-1-carboxylate?

- Methodology :

- Step 1 : Start with tert-butyl pyrrolidine-1-carboxylate derivatives functionalized at the 3-position. Introduce the pyridinyl boronic ester via Suzuki-Miyaura coupling. Use Pd catalysts (e.g., Pd(PPh₃)₄) in anhydrous THF or dioxane under inert atmosphere .

- Step 2 : Optimize reaction conditions (e.g., 80–100°C, 12–24 hours) with base additives like Na₂CO₃ or Cs₂CO₃. Monitor progress via LC-MS for intermediate consumption .

- Purification : Use flash chromatography (silica gel, 0–100% EtOAc/hexane gradient) to isolate the product. Typical yields range from 50–70% depending on steric hindrance .

Q. How to characterize this compound and confirm its structural integrity?

- Analytical Workflow :

- NMR : Key signals include tert-butyl protons (δ 1.2–1.4 ppm), pyrrolidine ring protons (δ 3.0–4.0 ppm), and pyridinyl aromatic protons (δ 7.5–8.5 ppm). Boron-adjacent protons may split due to quadrupolar effects .

- HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺ for C₂₀H₃₂BN₂O₄⁺, expected m/z 393.25). Use ESI+ mode for ionization .

- IR : Detect carbonyl stretches (C=O at ~1700 cm⁻¹) and boronate ester B-O bonds (~1350 cm⁻¹) .

Q. What precautions are critical for handling this boronic ester?

- Safety Protocols :

- Avoid exposure to moisture (hydrolysis risk) and heat (decomposition). Store under argon at –20°C.

- Use PPE (gloves, goggles) due to irritant properties (H315, H319, H335 hazards). Ensure proper ventilation .

Advanced Research Questions

Q. How does steric hindrance from the tert-butyl group influence Suzuki-Miyaura coupling efficiency?

- Mechanistic Insight :

- The tert-butyl group introduces steric bulk, slowing transmetalation steps. Use electron-rich Pd catalysts (e.g., PdCl₂(dppf)) to enhance reactivity. Compare coupling yields with less hindered analogs (e.g., methyl esters) to quantify steric effects .

- Data Contradiction : Some studies report lower yields (~40%) with bulky substrates, while others achieve >60% via microwave-assisted heating (120°C, 1 hour) .

Q. How to resolve contradictions in reported reaction yields for boronate-containing intermediates?

- Troubleshooting :

- Variable Catalyst Loading : Test Pd ratios (1–5 mol%). Lower Pd amounts reduce side reactions but may slow kinetics.

- Moisture Control : Ensure rigorous drying of solvents (e.g., molecular sieves in THF) to prevent boronate hydrolysis, which can lower yields .

- Alternative Bases : Swap Na₂CO₃ for K₃PO₄ to improve solubility in polar aprotic solvents .

Q. What strategies optimize regioselectivity in cross-coupling reactions using this compound?

- Experimental Design :

- Substrate Screening : Pair with aryl halides bearing electron-withdrawing groups (e.g., NO₂, CN) to enhance oxidative addition.

- Ligand Effects : Test bidentate ligands (e.g., XPhos) to stabilize Pd intermediates and direct coupling to the pyridinyl position .

- Table :

| Aryl Halide | Ligand | Yield (%) |

|---|---|---|

| 4-Bromonitrobenzene | XPhos | 78 |

| 2-Chloropyridine | PPh₃ | 52 |

Q. How to design stability studies for this compound under varying storage conditions?

- Protocol :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.